Traxoprodil mesylate

Übersicht

Beschreibung

Traxoprodil mesylate, also known as CP-101606, is a compound developed by Pfizer. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound has shown potential in neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies . It has also been researched for its potential to reduce brain damage after a stroke and for its rapid-acting antidepressant effects .

Vorbereitungsmethoden

The synthesis of traxoprodil mesylate involves several steps:

Protection and Bromination: 4-Hydroxypropiophenone is protected as the triisopropylsilyl ether and subsequently brominated with elemental bromine in carbon tetrachloride.

Coupling: The resultant bromo ketone is coupled with 4-hydroxy-4-phenylpiperidine to afford the racemic amino ketone.

Reduction: This amino ketone is stereoselectively reduced with sodium borohydride in ethanol, yielding the threo-amino alcohol.

Desilylation: Desilylation with tetrabutylammonium fluoride furnishes the racemic phenol compound.

Resolution: The compound is resolved into enantiomers by forming the corresponding D-tartaric acid salts.

Final Product: The title product is obtained by dissolving the D-(-)-tartaric salt in water in the presence of methanesulfonic acid.

Analyse Chemischer Reaktionen

Traxoprodilmesylat durchläuft verschiedene chemische Reaktionen:

Oxidation und Reduktion: Es kann an Oxidations- und Reduktionsreaktionen beteiligt sein, insbesondere während seiner Synthese.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere während der Kupplungs- und Desilylierungsschritte.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien gehören elementares Brom, Natriumborhydrid und Tetrabutylammoniumfluorid.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Traxoprodil has been studied for its potential to protect against neurotoxicity associated with conditions such as head injuries and neurodegenerative diseases. The compound selectively targets the NR2B subunit of the NMDA receptor, which is implicated in excitotoxicity—a process where excessive glutamate activity leads to neuronal injury.

Key Findings:

- In animal models, traxoprodil has shown efficacy in preventing seizures induced by cocaine and reducing overall seizure duration .

- A study indicated that traxoprodil does not protect against glutamate-induced neurotoxicity in cultured cerebellar neurons at doses up to 10 µM, suggesting a selective action on certain types of NMDA receptors .

Antidepressant Properties

Traxoprodil is being explored as a rapid-acting antidepressant. Its mechanism appears to involve modulation of brain connectivity and neurotransmitter systems.

Case Study Insights:

- A study using resting-state functional magnetic resonance imaging (fMRI) found that traxoprodil increased hippocampal-prefrontal coupling, which is associated with antidepressant effects .

- In forced swim tests (FST), traxoprodil demonstrated significant antidepressant-like behaviors at doses of 20 mg/kg and 40 mg/kg, independent of locomotor activity changes .

Pharmacokinetics and Administration

Understanding the pharmacokinetics of traxoprodil is crucial for its clinical application. The compound has been administered via oral and intravenous routes in various studies.

Pharmacokinetic Data:

| Parameter | Oral Administration (300 mg) | Intravenous Administration (100 mg) |

|---|---|---|

| Cmax (ng/mL) | 674 | 246 |

| AUC (ng × h/mL) | 1370 | 856 |

| Half-life (h) | 3.5 | 3.68 |

These values indicate that traxoprodil can achieve significant plasma concentrations through both routes, supporting its potential use in clinical settings .

Wirkmechanismus

Traxoprodil mesylate exerts its effects by selectively antagonizing the NR2B subunit of the NMDA receptor. This inhibition reduces the excitotoxicity associated with excessive NMDA receptor activation, which is implicated in various neurological disorders. The compound’s neuroprotective and antidepressant effects are believed to be mediated through this pathway .

Vergleich Mit ähnlichen Verbindungen

Traxoprodilmesylat ist in seiner selektiven Antagonisierung der NR2B-Untereinheit des NMDA-Rezeptors einzigartig. Ähnliche Verbindungen umfassen:

Rislenemdaz (CERC-301, MK-0657): Ein weiterer NR2B-Untereinheiten-selektiver Antagonist, der zur Behandlung von Depressionen entwickelt wird.

Tirilazadmesylat: Ein 21-Aminosteroid, das die Lipidperoxidation hemmt und neuroprotektive Eigenschaften besitzt.

Die Spezifität von Traxoprodilmesylat für die NR2B-Untereinheit und seine potenziellen schnell wirkenden Antidepressiva-Effekte unterscheiden es von diesen anderen Verbindungen .

Biologische Aktivität

Traxoprodil mesylate (CP-101,606) is a selective antagonist of the NR2B subunit of the N-Methyl-D-aspartate (NMDA) receptor, primarily developed for its potential neuroprotective effects in conditions such as traumatic brain injury (TBI) and major depressive disorder. Its biological activity has been studied extensively, revealing significant implications for neuroprotection and antidepressant effects.

Traxoprodil selectively inhibits the NR2B subunit of the NMDA receptor, which plays a crucial role in mediating excitatory neurotransmission in the central nervous system. By blocking this receptor, traxoprodil reduces the excessive calcium influx into neurons that can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and brain injuries .

Key Mechanisms:

- Calcium Influx Prevention : Reduces neuronal damage by preventing excessive calcium entry during glutamate release.

- Neuroprotection : Shown to be effective in models of ischemia and TBI, suggesting its role in preserving neuronal function post-injury .

- Antidepressant Activity : Exhibits antidepressant-like effects in animal models, potentially through interactions with serotonergic systems and neurotrophic factors .

Antidepressant Effects

Traxoprodil has demonstrated significant antidepressant-like activity in various studies. In forced swim tests (FST), it has been shown to reduce immobility time, indicating an antidepressant effect. Notably, it interacts positively when co-administered with traditional antidepressants like imipramine and fluoxetine, enhancing their efficacy without increasing locomotor activity .

Case Study Insights

- Study Design : Animal models subjected to chronic unpredictable mild stress (CUMS) were treated with varying doses of traxoprodil (10 mg/kg, 20 mg/kg, 40 mg/kg).

- Findings : Significant dose-dependent reductions in immobility time were observed at 7 and 14 days post-treatment. Additionally, traxoprodil administration restored levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation .

Neuroprotective Effects

Traxoprodil's potential as a neuroprotective agent has been underscored by clinical trials focusing on TBI. A randomized controlled trial indicated that patients receiving traxoprodil showed a greater proportion of favorable outcomes on the Glasgow Outcome Scale compared to placebo . Although the results hinted at reduced mortality rates and improved recovery outcomes, further studies are required to establish definitive efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of traxoprodil is essential for evaluating its therapeutic potential. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value | Dose | Route of Administration | Population |

|---|---|---|---|---|

| Cmax | 674 ng/mL | 300 mg | Oral | Healthy adults |

| T1/2 | 3.5 hours | 300 mg | Oral | Healthy adults |

| Cmax | 246 ng/mL | 100 mg | Intravenous | Healthy adults |

| T1/2 | 3.68 hours | 100 mg | Intravenous | Healthy adults |

These pharmacokinetic properties suggest that traxoprodil can be effectively administered via oral or intravenous routes, with a half-life conducive to maintaining therapeutic levels over time.

Eigenschaften

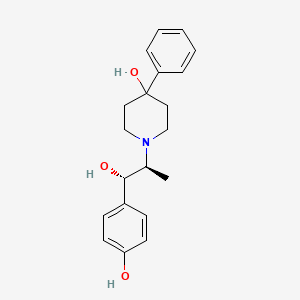

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBWUANKVIMZIA-WRRDZZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172230 | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188591-67-5 | |

| Record name | Traxoprodil mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.